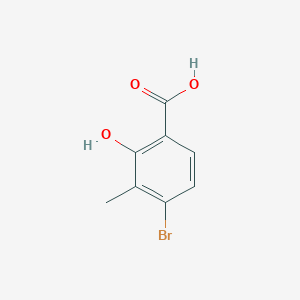

4-Bromo-2-hydroxy-3-methylbenzoic acid

Description

This compound belongs to the family of halogenated aromatic carboxylic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. Its structural complexity, combining electron-withdrawing (Br) and electron-donating (CH₃, OH) groups, confers unique physicochemical properties, such as solubility, acidity, and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

4-bromo-2-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C8H7BrO3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |

InChI Key |

SGMWBKVHNQILMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Hydroxy-3-methylbenzoic Acid

The most common laboratory synthesis involves direct electrophilic bromination of 2-hydroxy-3-methylbenzoic acid. This process typically employs molecular bromine (Br₂) or a brominating reagent such as N-bromosuccinimide (NBS), with the reaction proceeding under controlled conditions to favor substitution at the 4-position.

$$

\text{2-Hydroxy-3-methylbenzoic acid} + \text{Br}_2 \xrightarrow{\text{catalyst, solvent, temperature control}} \text{4-bromo-2-hydroxy-3-methylbenzoic acid}

$$

| Parameter | Typical Range | Notes |

|---|---|---|

| Brominating agent | Bromine or NBS | NBS preferred for selectivity |

| Catalyst | Iron(III) chloride, iron filings | Facilitates electrophilic bromination |

| Solvent | Acetic acid, chloroform | Solvent choice influences regioselectivity |

| Temperature | 0°C to 25°C | Moderate temperatures prevent polybromination |

| Addition | Controlled addition of brominating agent | Ensures regioselectivity |

Mechanism Insight:

Electrophilic substitution occurs predominantly at the para-position relative to the hydroxyl group, owing to its activating and directing effects, leading to bromination at the 4-position.

Bromination Using N-Bromosuccinimide (NBS)

NBS offers a milder alternative to elemental bromine, providing better control over regioselectivity and minimizing over-bromination. The process involves:

- Dissolving 2-hydroxy-3-methylbenzoic acid in a polar solvent such as acetic acid.

- Adding NBS slowly at low temperatures.

- Catalyzing with a trace amount of iron(III) chloride.

- Maintaining reaction temperature around 0°C to prevent polybromination.

This method is favored in research settings for its selectivity and cleaner reaction profile.

Industrial Production Methods

In large-scale manufacturing, the synthesis emphasizes process efficiency, safety, and product purity. The typical industrial approach involves:

- Continuous flow bromination reactors to control exothermic reactions.

- Use of brominating agents like NBS in optimized solvent systems.

- Implementation of in-line temperature control and real-time monitoring to prevent over-bromination.

- Post-reaction purification via crystallization and filtration to isolate high-purity 4-bromo-2-hydroxy-3-methylbenzoic acid.

This process benefits from automation, reducing human error, and ensuring consistent product quality.

Alternative Synthetic Strategies

Bromination of Pre-Functionalized Precursors

An alternative route involves brominating methyl or hydroxyl groups on pre-formed benzoic acid derivatives, such as methyl or ester intermediates, followed by hydrolysis or further functionalization.

Multi-step Synthesis via Directed Ortho-Lithiation

Although less common, directed ortho-lithiation followed by bromination can achieve regioselective substitution, especially when precise positional control is required. This involves:

- Lithiation of the aromatic ring using n-butyllithium.

- Quenching with a brominating agent.

- Acidic work-up to yield the desired benzoic acid derivative.

Data Summary and Reaction Conditions Table

| Method | Reagents | Solvent | Catalyst | Temperature | Key Features | Reference |

|---|---|---|---|---|---|---|

| Bromination with Br₂ | Bromine | Acetic acid | Iron(III) chloride | 0°C to 25°C | Direct, high yield, regioselective | |

| Bromination with NBS | N-Bromosuccinimide | Acetic acid | Trace FeCl₃ | 0°C | Milder, selective, scalable | |

| Industrial flow bromination | Brominating agent (NBS) | Custom solvent systems | Automated control | Ambient to controlled | Scalable, continuous process |

Research Findings and Notes

- Selectivity Control: The hydroxyl group on the aromatic ring exerts a directing effect, favoring bromination at the para-position (4-position).

- Reaction Optimization: Moderate temperatures and controlled addition of brominating agents are critical to prevent polybromination and side reactions.

- Yield Considerations: Laboratory yields typically range from 70% to 85%, with industrial processes optimized for higher throughput and purity.

- Environmental and Safety Aspects: Use of NBS reduces hazards associated with elemental bromine and allows for safer, more environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include ketones or aldehydes.

Reduction: Products include alcohols or other reduced forms of the carboxylic acid group.

Scientific Research Applications

4-Bromo-2-hydroxy-3-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Research explores its potential as an intermediate in the development of new drugs with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-3-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in various chemical reactions, while the bromine atom can undergo substitution reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Bromo-2-hydroxy-3-methylbenzoic acid with analogs differing in substituent type, position, or functional groups. Key differences in molecular properties, applications, and safety are highlighted.

Table 1: Structural and Functional Comparison of Related Compounds

Positional Isomerism and Electronic Effects

- Hydroxyl vs. Hydroxymethyl : The hydroxyl group in 4-Bromo-2-hydroxy-3-methylbenzoic acid enhances hydrogen-bonding capacity and acidity (pKa ~2.5–3.5) compared to 4-Bromo-3-methylbenzoic acid (pKa ~4.0–4.5). The hydroxymethyl analog (CAS 4785-52-8) exhibits higher solubility in polar solvents due to the -CH₂OH group .

- Halogen Substitution : Fluorination (CAS 91659-03-9) introduces strong electron-withdrawing effects, lowering the pKa further and increasing reactivity in nucleophilic substitution reactions .

Steric and Metabolic Considerations

- Methyl vs. Methoxy : The methoxy group in 4-Bromo-3-methoxy-2-methylbenzoic acid (CAS 1154060-65-7) provides steric bulk and resistance to oxidative metabolism, making it suitable for drug candidates requiring prolonged half-lives .

- Dual Halogenation : 4-Bromo-2-chloro-6-methylbenzoic acid’s dual halogen atoms enhance electrophilic aromatic substitution reactivity, useful in synthesizing halogenated polymers .

Biological Activity

4-Bromo-2-hydroxy-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's properties, mechanisms of action, and implications for therapeutic applications, drawing from various studies and findings.

Chemical Structure and Properties

4-Bromo-2-hydroxy-3-methylbenzoic acid is characterized by the presence of a bromine atom and hydroxyl group on the aromatic ring, which significantly influences its biological properties. The compound's molecular formula is C₈H₇BrO₃, with a molecular weight of approximately 231.04 g/mol. Its structure is conducive to interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that 4-Bromo-2-hydroxy-3-methylbenzoic acid exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentrations (MICs) reflecting significant antibacterial activity compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Enterococcus faecalis | 100 |

| Pseudomonas aeruginosa | 200 |

Antioxidant Activity

The compound also shows promising antioxidant capabilities. Utilizing the DPPH radical scavenging method, it was found to effectively neutralize free radicals, indicating potential protective effects against oxidative stress . The antioxidant activity increased with concentration, suggesting a dose-dependent effect.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 75 |

Anticancer Activity

4-Bromo-2-hydroxy-3-methylbenzoic acid has been evaluated for its anticancer properties, particularly against leukemia cell lines such as K562. Studies show that the compound reduces cell viability in a dose- and time-dependent manner. For instance, at a concentration of 10 mM, cell viability decreased significantly over 96 hours .

| Treatment Time (h) | Cell Viability (%) at 10 mM |

|---|---|

| 48 | 75.41 ± 8.61 |

| 72 | 70.36 ± 5.21 |

| 96 | 66.32 ± 7.67 |

The mechanisms underlying the biological activities of 4-Bromo-2-hydroxy-3-methylbenzoic acid are multifaceted:

- Protein Binding : The compound interacts with human serum albumin (HSA), which may enhance its bioavailability and therapeutic effects .

- DNA Interaction : Studies suggest that it can cleave DNA through hydrolytic and oxidative pathways, indicating potential applications in cancer therapy by targeting genetic material in malignant cells .

- Free Radical Scavenging : Its antioxidant properties are attributed to its ability to donate electrons to free radicals, thus preventing cellular damage .

Case Studies and Research Findings

In a detailed study on the interactions between phenolic compounds and HSA, researchers found that compounds like 4-Bromo-2-hydroxy-3-methylbenzoic acid could significantly alter the pharmacokinetics of drugs by binding to plasma proteins . This binding not only affects drug distribution but also enhances the therapeutic index of anticancer agents.

Another investigation highlighted its efficacy in reducing oxidative stress markers in cellular models, reinforcing its role as an antioxidant . The implications for using this compound in formulations aimed at mitigating oxidative damage in diseases such as cancer and cardiovascular disorders are substantial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.